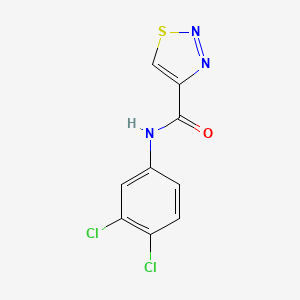

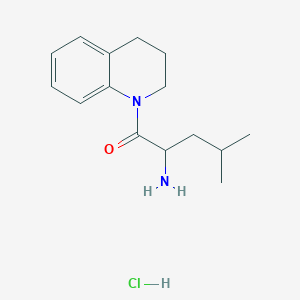

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide is a useful research compound. Its molecular formula is C9H5Cl2N3OS and its molecular weight is 274.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activity of Heterocyclic Systems

Heterocyclic compounds based on 1,3,4-thiadiazole, such as N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide, have been extensively explored for their versatile pharmacological potential. Research emphasizes the broad spectrum of biological activities these compounds exhibit, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. Their structural flexibility allows for significant chemical modifications, enhancing their pharmacological profiles and making them valuable in medicinal chemistry. These heterocycles are considered crucial for the expression of pharmacological activity due to their ability to participate in hydrogen bonding interactions with enzymes and receptors, which can lead to the enhancement of pharmacological activities (Lelyukh, 2019).

Synthesis and Significance in Drug Development

The synthesis of heterocyclic systems based on 1,3,4-thiadiazole derivatives has been a focal point of drug development efforts due to their significant biological activities. The presence of the toxophoric N2C2S moiety in these compounds is believed to contribute to their extensive pharmacological activities. The development of hybrid molecules through the combination of different molecular frameworks in these heterocycles leads to compounds with interesting biological profiles. This approach has been instrumental in the synthesis of derivatives displaying a range of activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. Such endeavors highlight the importance of 1,3,4-thiadiazole derivatives in the pursuit of new drugs (Mishra et al., 2015).

Cheminformatics Approaches to Drug Design

The integration of cheminformatics approaches, including structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) analyses, with the synthesis of 1,3,4-thiadiazole derivatives, facilitates the rational design of new molecular entities. These approaches enable the optimization of drug-like characteristics and the exploration of the mechanisms of action of these compounds. By harnessing these computational tools, researchers can predict the biological activity of novel derivatives more accurately, guiding the synthesis of compounds with enhanced efficacy and safety profiles. This multidisciplinary approach underscores the potential of 1,3,4-thiadiazole derivatives as a significant source of new analgesic and/or anti-inflammatory agents, with selectivity of action, low toxicity, and effects comparable to standard drugs (Koval et al., 2022).

Mécanisme D'action

Target of Action

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide primarily targets the photosystem II in plants . Photosystem II is a key component of the photosynthetic light reactions, which convert light energy into chemical energy .

Mode of Action

This compound acts by inhibiting the electron flow from photosystem II to plastoquinone . This inhibition disrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The compound affects the photosynthetic electron transport chain, specifically the transfer of electrons from photosystem II to plastoquinone . This disruption can lead to a decrease in the production of ATP and NADPH, two molecules vital for the Calvin cycle and other downstream biochemical pathways .

Result of Action

The primary molecular effect of this compound is the disruption of the photosynthetic electron transport chain . This leads to a decrease in the production of ATP and NADPH, impairing the plant’s ability to perform photosynthesis and grow . On a cellular level, this can lead to growth inhibition and eventually plant death.

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3OS/c10-6-2-1-5(3-7(6)11)12-9(15)8-4-16-14-13-8/h1-4H,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMFFXDQVWFRAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CSN=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2593215.png)

![2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine](/img/structure/B2593219.png)

![N1-(2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2593220.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2593221.png)

![tert-butyl N-cyclopropyl-N-{2-methyl-4-[(prop-2-enamido)methyl]phenyl}carbamate](/img/structure/B2593222.png)

![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2593230.png)

![2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2593233.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2593234.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2593237.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2593238.png)